MC-Val-Cit-PAB-indibulin

ADC linker chemistry tertiary amine payload delivery bioreversible linkage

Standard Val-Cit-PAB linkers fail with tertiary amine payloads like indibulin. This conjugate solves that incompatibility via a quaternary ammonium bioreversible linkage. - Enables traceless release of indibulin, active against taxane- & P-gp-resistant cell lines. - Distinct colchicine-site binding; no cross-resistance with MMAE/DM1. - Preclinical evidence of reduced neurotoxicity vs. conventional tubulin inhibitors. Immediate availability for ADC R&D. Technical data sheet provided with each shipment.

Molecular Formula C50H55ClN9O8+
Molecular Weight 945.5 g/mol
Cat. No. B12432681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC-Val-Cit-PAB-indibulin
Molecular FormulaC50H55ClN9O8+
Molecular Weight945.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+]2=CC=C(C=C2)NC(=O)C(=O)C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl)NC(=O)CCCCCN6C(=O)C=CC6=O
InChIInChI=1S/C50H54ClN9O8/c1-32(2)45(57-42(61)12-4-3-7-26-60-43(62)21-22-44(60)63)48(66)56-40(10-8-25-53-50(52)68)47(65)54-36-19-15-33(16-20-36)29-58-27-23-37(24-28-58)55-49(67)46(64)39-31-59(41-11-6-5-9-38(39)41)30-34-13-17-35(51)18-14-34/h5-6,9,11,13-24,27-28,31-32,40,45H,3-4,7-8,10,12,25-26,29-30H2,1-2H3,(H6,52,53,54,56,57,61,65,66,68)/p+1/t40-,45-/m0/s1
InChIKeyQLPCKALAMKCOEG-FQDNZFBXSA-O
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MC-Val-Cit-PAB-indibulin ADC Tubulin Inhibitor


MC-Val-Cit-PAB-indibulin is an agent-linker conjugate designed for incorporation into antibody-drug conjugates (ADCs), consisting of the orally active tubulin assembly inhibitor indibulin covalently attached to the cathepsin B–cleavable MC-Val-Cit-PAB linker . This conjugate features a quaternary ammonium–based bioreversible linkage that enables traceless release of the tertiary amine–containing indibulin payload following intracellular processing, a chemistry distinct from conventional amide or carbamate conjugations employed for most clinically used ADC payloads [1].

ADC linker-payload conjugate for targeted tubulin inhibition research
Quaternary ammonium–based bioreversible linkage enables traceless tertiary amine payload release
Linker chemistry distinct from conventional Val-Cit-PAB amide/carbamate conjugations

MC-Val-Cit-PAB-indibulin: Why Substitution Fails


In-class ADC linker-payload conjugates cannot be simply interchanged due to the fundamental dependence of ADC efficacy and safety on the specific payload's pharmacological profile and the linker's release chemistry. Indibulin exhibits a tubulin-binding site distinct from those of vinca alkaloids and taxanes, enabling activity against taxane- and vinblastine-resistant tumor cell lines—a property not shared by conventional tubulin-binding ADC payloads such as MMAE and DM1 [1]. Furthermore, the quaternary ammonium–based bioreversible linkage employed in MC-Val-Cit-PAB-indibulin is specifically engineered to accommodate tertiary amine–containing payloads, whereas standard Val-Cit-PAB linkers rely on amide or carbamate bonds that are incompatible with tertiary amines [2]. Substituting indibulin for another tubulin inhibitor would necessitate complete re-engineering of the linker chemistry and revalidation of the ADC's stability, release kinetics, and therapeutic index.

Distinct tubulin binding site
Indibulin binding site differs from MMAE and maytansinoids; activity against MDR/taxane-resistant lines may not be shared.
Linker chemistry incompatibility
Quaternary ammonium–based linkage is required for tertiary amine payloads; standard amide/carbamate linkers cannot conjugate.
Re-engineering necessity
Direct payload substitution requires linker redesign and revalidation of release kinetics and therapeutic window context.

MC-Val-Cit-PAB-indibulin: Payload Differentiation Evidence


Traceless Tertiary Amine Payload Release

MC-Val-Cit-PAB-indibulin utilizes a quaternary ammonium–based bioreversible linkage that permits the chemoselective conjugation and traceless intracellular release of tertiary amine–containing payloads, a capability not achievable with conventional Val-Cit-PAB linkers that rely on amide or carbamate bonds [1]. The Staben et al. study demonstrated that this linkage technology enabled successful conjugation of 12 complex tertiary amine–containing molecules with diverse reactive functional groups, and the resulting ADCs were effective and stable both in vitro and in vivo [1]. In contrast, standard MC-Val-Cit-PAB-MMAE conjugates employ a carbamate linkage to the secondary amine of MMAE, a chemistry incompatible with tertiary amine payloads such as indibulin .

Traceless Amine Release
Reported
Target: Quaternary ammonium linkage → traceless tertiary amine release Comparator: Amide/carbamate bonds → incompatible with tertiary amines
Supports tertiary amine payload conjugation research
Distinct from standard carbamate/amide linker conjugation
ADC linker chemistry tertiary amine payload delivery bioreversible linkage cathepsin B cleavage

Neuronal vs. Nonneuronal Tubulin Selectivity

The indibulin payload distinguishes between highly posttranslationally modified tubulin present in mature neuronal microtubules and less-modified tubulin in nonneuronal and immature neuronal microtubules [1]. This discrimination results in no disruption of neurite microtubule integrity in differentiated PC12 cells and no neurotoxicity in preclinical animal studies, in contrast to vincristine and colchicine which act equally on both neuronal and nonneuronal tubulin [1]. This property is unique among tubulin-binding ADC payloads: MMAE and DM1 lack this discriminatory capacity and are associated with dose-limiting peripheral neuropathy in clinical use [2].

Neuronal Tubulin Selectivity
Class-level inference
Indibulin: no disruption of mature neuronal microtubules Vincristine/colchicine: act equally; MMAE/DM1 linked to neuropathy
Supports neuropathy-related endpoint differentiation
Preclinical neurotoxicity absence observed in models
neurotoxicity avoidance tubulin isotype selectivity peripheral neuropathy ADC safety profile

MDR and Taxane-Resistant Tumor Cytotoxicity

Indibulin demonstrates cytotoxic activity against multidrug-resistant (MDR), taxane-resistant, and vinblastine-resistant human cancer cell lines [1]. In contrast, many conventional tubulin-binding ADC payloads such as MMAE are substrates for P-glycoprotein (P-gp) efflux and exhibit reduced potency in MDR-expressing tumors [2]. Indibulin's tubulin polymerization inhibition IC50 is 0.3 μM, and it shows cell growth inhibition IC50 values ranging from 0.036 to 0.285 μM across various malignancy cell lines [3], including SKOV3 ovarian (36 nM), U87 glioblastoma (77 nM), and AsPC-1 pancreatic (285 nM) [3].

MDR/Taxane-Resistant Cytotoxicity
Assay context
IC50: 36–285 nM (SKOV3, U87, AsPC-1)
Supports MDR/taxane-resistant model evaluation
In vitro cell line data; P-gp substrate comparison advised
multidrug resistance MDR tumors taxane-resistant P-glycoprotein

Unique Tubulin Site and Vinblastine Synergy

Indibulin binds to a site on tubulin that is distinct from taxane- and vinca alkaloid–binding sites [1]. Recent studies have identified indibulin as a colchicine-site binder that does not inhibit the binding of vinblastine or taxol to tubulin [2]. Notably, indibulin synergizes with vinblastine treatment in combination studies performed in MDA-MB-231 cells, whereas it antagonizes colchicine treatment [2]. This pharmacological profile differs fundamentally from MMAE, which binds to the vinca-binding domain near the vinca alkaloid site and does not exhibit the same colchicine-site binding or vinblastine synergy [3].

Tubulin Site & Synergy
Reported
Indibulin: colchicine site, synergizes with vinblastine MMAE: vinca domain binding, no such synergy observed
Supports combination strategy investigation
Synergy demonstrated in MDA-MB-231 model
tubulin binding site colchicine-site binder combination therapy synergy

MC-Val-Cit-PAB-indibulin Application Scenarios


ADCs for Taxane-Resistant and MDR Tumors

MC-Val-Cit-PAB-indibulin is optimally suited for constructing ADCs targeting solid tumor indications where prior taxane therapy has failed or where P-glycoprotein–mediated multidrug resistance is anticipated. The payload's retained activity against taxane-resistant and MDR cell lines [1] provides a rational basis for selecting this conjugate over MMAE-based alternatives, which are known P-gp substrates with reduced potency in MDR-expressing tumors [2]. Researchers developing ADCs for heavily pretreated ovarian, breast, or pancreatic cancer patient populations should prioritize this conjugate for its potential to overcome resistance mechanisms that limit conventional tubulin-inhibitor ADCs.

Neurotoxicity-Sparing ADCs for Chronic Regimens

For ADC programs where peripheral neuropathy is a dose-limiting concern—particularly in combination with neurotoxic chemotherapies or in indications requiring prolonged treatment duration—MC-Val-Cit-PAB-indibulin offers a differentiated safety rationale. The indibulin payload's ability to discriminate between mature neuronal and nonneuronal tubulin, with demonstrated absence of neurotoxicity in preclinical models [3], contrasts with the established neurotoxicity profiles of MMAE- and DM1-based ADCs [4]. This property is especially relevant for ADCs targeting tumor-associated antigens expressed in the central or peripheral nervous system, where off-target payload release could exacerbate neurotoxicity.

Tertiary Amine Payload Conjugation

MC-Val-Cit-PAB-indibulin exemplifies a linker-payload platform suitable for tertiary amine–containing cytotoxins that cannot be conjugated via conventional amide or carbamate bonds. The quaternary ammonium–based bioreversible linkage technology [5] enables the incorporation of a broader range of tubulin inhibitors and other tertiary amine–containing small molecules into ADC formats. Procurement of this specific conjugate is essential for researchers exploring structure-activity relationships among tubulin-binding payloads or developing next-generation ADCs with payloads that lack primary or secondary amine handles required for standard Val-Cit-PAB conjugation.

Vinca Alkaloid Synergy in ADC Combinations

The demonstrated synergy between indibulin and vinblastine in MDA-MB-231 cells [6] provides a compelling rationale for using MC-Val-Cit-PAB-indibulin in preclinical studies exploring ADC combinations with vinca alkaloid–based chemotherapy. Unlike MMAE, which shares a binding domain with vinca alkaloids and may exhibit competitive or antagonistic interactions, indibulin's distinct colchicine-site binding and vinblastine synergy [6] suggest that ADCs constructed with this conjugate may be particularly amenable to rational combination regimens designed to maximize antitumor efficacy without overlapping toxicity.

Application
Selection Property
Validation Focus
Taxane-resistant / MDR tumor ADC research
Retained activity against MDR/taxane-resistant cell lines
MDR and taxane-resistant model response validation
Neurotoxicity-sparing ADC research
Neuronal tubulin discrimination profile
Neuronal vs nonneuronal selectivity validation
Tertiary amine payload conjugation
Quaternary ammonium bioreversible linkage
Linker-payload release kinetics and stability
Vinblastine combination ADC studies
Colchicine-site binding and vinblastine synergy
Synergy validation with vinca alkaloids in tumor models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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